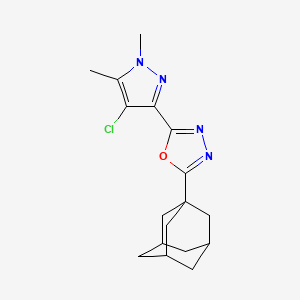
2-(1-Adamantyl)-5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-YL)-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Adamantyl)-5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-YL)-1,3,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound features an adamantyl group, a pyrazole ring, and a chloro substituent, making it a unique and potentially valuable molecule in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Adamantyl)-5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-YL)-1,3,4-oxadiazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-diketone under acidic or basic conditions.
Introduction of the chloro substituent: Chlorination of the pyrazole ring can be carried out using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the oxadiazole ring: The oxadiazole ring can be synthesized by reacting the chlorinated pyrazole with an appropriate amidoxime under dehydrating conditions.
Attachment of the adamantyl group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(1-Adamantyl)-5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-YL)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to form reduced derivatives.
Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield alcohols or amines, and substitution may yield various functionalized derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving oxadiazoles and pyrazoles.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Applications in materials science, such as the development of new polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(1-Adamantyl)-5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-YL)-1,3,4-oxadiazole would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require further experimental investigation.
Comparison with Similar Compounds
Similar Compounds
2-(1-Adamantyl)-5-(4-chloro-1H-pyrazol-3-YL)-1,3,4-oxadiazole: Lacks the dimethyl substituents on the pyrazole ring.
2-(1-Adamantyl)-5-(4-methyl-1H-pyrazol-3-YL)-1,3,4-oxadiazole: Contains a methyl group instead of a chloro substituent.
2-(1-Adamantyl)-5-(1H-pyrazol-3-YL)-1,3,4-oxadiazole: Lacks both the chloro and dimethyl substituents.
Uniqueness
The presence of the adamantyl group, chloro substituent, and dimethyl groups in 2-(1-Adamantyl)-5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-YL)-1,3,4-oxadiazole makes it unique compared to other similar compounds. These structural features may confer specific properties, such as increased stability, enhanced biological activity, or unique reactivity.
Properties
Molecular Formula |
C17H21ClN4O |
|---|---|
Molecular Weight |
332.8 g/mol |
IUPAC Name |
2-(1-adamantyl)-5-(4-chloro-1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C17H21ClN4O/c1-9-13(18)14(21-22(9)2)15-19-20-16(23-15)17-6-10-3-11(7-17)5-12(4-10)8-17/h10-12H,3-8H2,1-2H3 |
InChI Key |
PPVPVOHPUMOUME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C2=NN=C(O2)C34CC5CC(C3)CC(C5)C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















